molecular formula C16H32O2 B164436 Methyl 12-methyltetradecanoate CAS No. 5129-66-8

Methyl 12-methyltetradecanoate

Cat. No.: B164436
CAS No.: 5129-66-8
M. Wt: 256.42 g/mol
InChI Key: BJIUDNXPLSJWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-methyl Myristic Acid methyl ester can be synthesized through the esterification of 12-methyl myristic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of 12-methyl Myristic Acid methyl ester may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure complete conversion of the acid to its methyl ester form.

Types of Reactions:

    Oxidation: 12-methyl Myristic Acid methyl ester can undergo oxidation reactions to form corresponding aldehydes and acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 12-methyl myristic aldehyde and 12-methyl myristic acid.

    Reduction: Formation of 12-methyl myristyl alcohol.

    Substitution: Formation of various substituted esters depending on the reagents used.

Scientific Research Applications

12-methyl Myristic Acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential lipid-lowering effects and its role in the formulation of dietary supplements.

    Industry: Utilized as a lubricant in textiles, metalworking, and agricultural applications.

Comparison with Similar Compounds

  • Methyl myristate (Myristic acid methyl ester)
  • Methyl laurate (Lauric acid methyl ester)
  • Methyl palmitate (Palmitic acid methyl ester)

Comparison: 12-methyl Myristic Acid methyl ester is unique due to the presence of a methyl group at the 12th position, which distinguishes it from other similar compounds. This structural difference can influence its physical and chemical properties, as well as its biological activity. For instance, the methyl group may affect the compound’s volatility, solubility, and interaction with biological membranes.

Properties

IUPAC Name

methyl 12-methyltetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIUDNXPLSJWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965581
Record name Methyl 12-methyltetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-66-8
Record name Methyl 12-methyltetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 12-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 12-methyltetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 12-methyltetradecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 12-methyltetradecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 12-methyltetradecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 12-methyltetradecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 12-methyltetradecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 12-methyltetradecanoate
Customer
Q & A

Q1: Are there other natural sources of Methyl 12-methyltetradecanoate besides Pantoea alhagi?

A2: Yes, this compound has also been identified in the methanolic extract of Boscia salicifolia, a plant belonging to the Capparaceae family []. This suggests a broader distribution of this compound in nature, beyond just the specific bacterial strain studied in the first paper. This finding opens up avenues for further investigation into its potential roles and applications, possibly in plant physiology or even as a potential bioactive compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.